molecular formula C17H18N4O6S B10880350 1-(3-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(3-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B10880350
M. Wt: 406.4 g/mol
InChI Key: SXBLRJLIIPNYBY-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound featuring both nitrobenzyl and nitrophenylsulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves a multi-step process:

    Nitration of Benzyl and Phenyl Rings: The starting materials, benzyl and phenyl compounds, are nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.

    Formation of Piperazine Derivative: The nitrated benzyl and phenyl compounds are then reacted with piperazine under controlled conditions. This step often requires a base such as sodium hydroxide to facilitate the reaction.

    Sulfonylation: The final step involves the introduction of the sulfonyl group. This is typically achieved by reacting the intermediate compound with a sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of corresponding amines.

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

1-(3-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Biological Studies: The compound can be used to study the effects of nitro and sulfonyl groups on biological activity.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(3-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and sulfonyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Nitrobenzyl)piperazine: Lacks the sulfonyl group, which may result in different reactivity and biological activity.

    4-[(2-Nitrophenyl)sulfonyl]piperazine: Lacks the nitrobenzyl group, which can affect its overall properties and applications.

Uniqueness

1-(3-Nitrobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both nitrobenzyl and nitrophenylsulfonyl groups, which confer distinct chemical and biological properties. This dual functionality can be advantageous in designing compounds with specific desired effects.

Properties

Molecular Formula

C17H18N4O6S

Molecular Weight

406.4 g/mol

IUPAC Name

1-[(3-nitrophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H18N4O6S/c22-20(23)15-5-3-4-14(12-15)13-18-8-10-19(11-9-18)28(26,27)17-7-2-1-6-16(17)21(24)25/h1-7,12H,8-11,13H2

InChI Key

SXBLRJLIIPNYBY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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